3,5-difluoro-1H-indole-2-carboxylic acid

Medicinal Chemistry Lead Optimization Physicochemical Profiling

Select 3,5-difluoro-1H-indole-2-carboxylic acid for CNS/oral drug discovery programs requiring balanced lipophilicity (XLogP 2.1) and enhanced metabolic stability. The 3,5-difluoro substitution blocks CYP-mediated oxidation at two key sites, conferring prolonged half-life to downstream derivatives. This pattern delivers a unique physicochemical fingerprint (TPSA 53.1 Ų, HBA 4) distinct from mono-fluorinated analogs, essential for SAR campaigns targeting kinases and GPCRs.

Molecular Formula C9H5F2NO2
Molecular Weight 197.141
CAS No. 1553990-37-6
Cat. No. B2851470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-difluoro-1H-indole-2-carboxylic acid
CAS1553990-37-6
Molecular FormulaC9H5F2NO2
Molecular Weight197.141
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C(=C(N2)C(=O)O)F
InChIInChI=1S/C9H5F2NO2/c10-4-1-2-6-5(3-4)7(11)8(12-6)9(13)14/h1-3,12H,(H,13,14)
InChIKeyFRVMBOIRZXTQIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Difluoro-1H-indole-2-carboxylic acid (CAS 1553990-37-6): Fluorinated Indole-2-carboxylic Acid Scaffold for Medicinal Chemistry and Lead Optimization


3,5-Difluoro-1H-indole-2-carboxylic acid (CAS 1553990-37-6) is a fluorinated indole-2-carboxylic acid derivative with the molecular formula C9H5F2NO2 and a molecular weight of 197.14 g/mol [1]. It belongs to the class of heteroaromatic carboxylic acids widely employed as key intermediates and scaffold cores in the design of bioactive molecules, particularly those targeting kinases, GPCRs, and metabolic enzymes [2]. The compound is supplied as a research-grade building block, typically with a purity of 98%, and is intended for use in drug discovery and chemical biology applications .

Why 3,5-Difluoro-1H-indole-2-carboxylic Acid Cannot Be Casually Replaced by Other Indole-2-carboxylic Acid Analogs


Fluorine substitution patterns on the indole ring exert profound and often unpredictable effects on physicochemical properties, metabolic stability, and target engagement [1]. Replacing 3,5-difluoro-1H-indole-2-carboxylic acid with a mono-fluorinated analog (e.g., 5-fluoro or 6-fluoro) or the non-fluorinated parent compound will alter lipophilicity (XLogP) by up to 0.3 units, hydrogen-bonding capacity, and electron density distribution, which can dramatically shift binding affinity, ADME profile, and overall pharmacological outcome [2]. The quantitative evidence below establishes why this specific difluorination pattern represents a distinct chemical entity that cannot be freely interchanged in synthetic or screening workflows.

Quantitative Differentiation Evidence for 3,5-Difluoro-1H-indole-2-carboxylic acid vs. Closest Analogs


Lipophilicity (XLogP) Differentiation: 3,5-Difluoro Substitution Yields Lower LogP than Mono-Fluorinated or Parent Indole-2-carboxylic Acids

The 3,5-difluoro substitution pattern on the indole-2-carboxylic acid scaffold results in a computed XLogP3-AA value of 2.1 [1]. This is 0.3 log units lower than 5-fluoro-1H-indole-2-carboxylic acid (XLogP = 2.4) [2] and 0.26 log units lower than 6-fluoro-1H-indole-2-carboxylic acid (LogP = 2.36) [3]. Notably, the difluorinated analog is also 0.21 log units less lipophilic than the non-fluorinated parent indole-2-carboxylic acid (LogP = 2.31) . This indicates that the introduction of two fluorine atoms at the 3- and 5-positions paradoxically decreases overall lipophilicity relative to mono-fluorinated congeners, a phenomenon that can influence membrane permeability and off-target binding.

Medicinal Chemistry Lead Optimization Physicochemical Profiling

Metabolic Stability Enhancement: Fluorination at 3- and 5-Positions Blocks CYP-Mediated Oxidation

Fluorination of aromatic rings is a well-established strategy to improve metabolic stability by blocking sites vulnerable to cytochrome P450 (CYP)-mediated oxidation [1]. The 3,5-difluoro substitution pattern on the indole-2-carboxylic acid scaffold occupies two potential metabolic soft spots (C3 and C5) with strong C-F bonds (bond dissociation energy ~115 kcal/mol vs. C-H ~105 kcal/mol) [1]. In contrast, mono-fluorinated analogs (e.g., 5-fluoro or 6-fluoro) leave additional unsubstituted positions accessible for hydroxylation. The 3-position is particularly critical, as it resides on the electron-rich pyrrole ring and is a frequent site of oxidative metabolism in indole-containing drugs [2]. While no direct metabolic stability assay data are available for 3,5-difluoro-1H-indole-2-carboxylic acid itself, the established SAR for fluorinated heteroaromatics indicates that dual fluorination at these positions confers a significantly reduced intrinsic clearance potential relative to mono-fluorinated or unsubstituted indole-2-carboxylic acids [1].

Drug Metabolism ADME Fluorine Chemistry

Physicochemical Property Differentiation: Higher Molecular Weight and Increased Hydrogen Bond Acceptor Count vs. Non-Fluorinated Parent

3,5-Difluoro-1H-indole-2-carboxylic acid (MW = 197.14 g/mol) has a molecular weight 36 Da higher than the non-fluorinated indole-2-carboxylic acid (MW = 161.16 g/mol) [1]. This increase is accompanied by a doubling of the hydrogen bond acceptor count from 2 to 4, while the topological polar surface area (TPSA) remains essentially unchanged (53.1 Ų for both) [1]. Compared to mono-fluorinated 5-fluoro-1H-indole-2-carboxylic acid (MW = 179.15 g/mol, TPSA = 53.1 Ų, HBA = 3) , the difluorinated compound offers an additional 18 Da in mass and one extra hydrogen bond acceptor without expanding the polar surface area. This unique combination—increased hydrogen-bonding capacity without a TPSA penalty—can enhance binding interactions with biological targets while preserving passive membrane permeability [2].

Computational Chemistry Drug Design Molecular Properties

Optimal Research and Industrial Applications for 3,5-Difluoro-1H-indole-2-carboxylic Acid Based on Quantified Differentiation Evidence


Scaffold for Lead Optimization in Medicinal Chemistry Requiring Reduced Lipophilicity

Given its XLogP of 2.1—0.3 log units lower than 5-fluoroindole-2-carboxylic acid—this compound is preferentially selected for medicinal chemistry programs where lowering lipophilicity is desired to improve aqueous solubility and reduce off-target promiscuity without sacrificing the metabolic stability benefits of fluorination [1]. It is particularly suited for CNS-targeted or orally administered drug candidates where balanced lipophilicity is critical [2].

Building Block for SAR Studies Investigating Fluorine Substitution Effects

The 3,5-difluoro substitution pattern provides a unique physicochemical fingerprint (MW = 197.14 Da, HBA = 4, TPSA = 53.1 Ų) that differs from mono-fluorinated and unsubstituted analogs [1]. This makes it an essential comparator in systematic structure-activity relationship (SAR) campaigns aimed at elucidating the impact of halogenation on target binding, cellular permeability, and metabolic turnover [3].

Intermediate for Synthesizing Indole-2-carboxamide Derivatives with Potentially Improved Metabolic Stability

The presence of fluorine atoms at both the 3- and 5-positions blocks two common sites of CYP-mediated oxidation, which class-level evidence suggests will confer enhanced metabolic stability to downstream derivatives [3]. Therefore, this compound serves as an optimal starting material for the synthesis of indole-2-carboxamides, esters, or other functionalized analogs intended for in vivo pharmacological studies where prolonged half-life is advantageous .

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